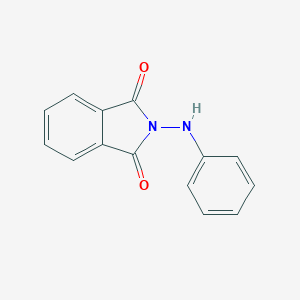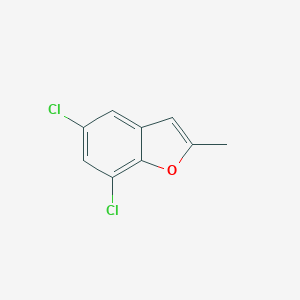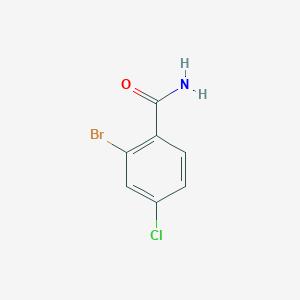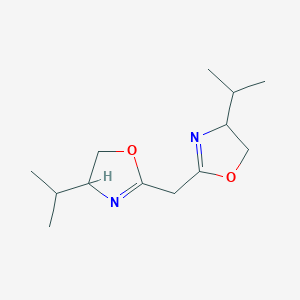![molecular formula C20H24N4O5 B188481 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 33349-21-2](/img/structure/B188481.png)
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one, also known as DNP, is a chemical compound that has been used in scientific research for decades. DNP is a yellow crystalline powder that is soluble in organic solvents and water. It is a potent uncoupler of oxidative phosphorylation and has been used as a weight loss supplement in the past. However, due to its potential side effects, it is not approved for human consumption.
作用機序
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one uncouples oxidative phosphorylation by dissipating the proton gradient across the mitochondrial inner membrane. This results in the uncoupling of electron transport from ATP synthesis, leading to an increase in metabolic rate and energy expenditure. 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a potent uncoupler and can cause a significant increase in metabolic rate even at low doses.
Biochemical and Physiological Effects:
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has been shown to increase metabolic rate and energy expenditure in both animals and humans. It has also been shown to increase insulin sensitivity and improve glucose tolerance in obese and diabetic individuals. However, 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one can also cause potentially dangerous side effects such as hyperthermia, tachycardia, and even death at high doses.
実験室実験の利点と制限
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a useful tool for studying the role of mitochondria in metabolic diseases. It is a potent uncoupler that can cause a significant increase in metabolic rate and energy expenditure, making it a useful tool for studying the effects of uncoupling on metabolism. However, due to its potential side effects, it must be used with caution in laboratory experiments.
将来の方向性
There are many potential future directions for research involving 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one. One area of interest is the development of safer uncoupling agents that can be used in humans to treat metabolic diseases such as obesity and diabetes. Another area of interest is the investigation of the role of mitochondria in cancer and the potential use of uncoupling agents as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one and its effects on metabolism and energy expenditure.
合成法
The synthesis of 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves the reaction of 2,4-dinitrophenylhydrazine with cyclohexanone in the presence of an acid catalyst. The resulting compound is then reacted with tert-butyl chloride to form 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one.
科学的研究の応用
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is primarily used as a research tool to study the mechanism of oxidative phosphorylation in mitochondria. It is also used to study the effects of uncoupling on metabolic rate and energy expenditure. 2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has been used in various studies to investigate the role of mitochondria in diseases such as obesity, diabetes, and cancer.
特性
CAS番号 |
33349-21-2 |
|---|---|
製品名 |
2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one |
分子式 |
C20H24N4O5 |
分子量 |
400.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[(2,4-dinitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H24N4O5/c1-19(2,3)14-9-12(10-15(18(14)25)20(4,5)6)21-22-16-8-7-13(23(26)27)11-17(16)24(28)29/h7-11,25H,1-6H3 |
InChIキー |
CWZZBEWTIRHVCF-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C(C1=O)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
33349-21-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)


![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)




![3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B188417.png)


